tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate

Medicinal Chemistry Stereochemistry Enzyme Inhibition

tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate (CAS 265987-99-3) is a chiral cyclopropylamine derivative featuring a rigid trans-1,2-disubstituted cyclopropane core with an N-Boc-protected amine and a free primary amine. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the incorporation of conformationally constrained trans-cyclopropylamine motifs into bioactive molecules.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 265987-99-3
Cat. No. B3422751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
CAS265987-99-3
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1N
InChIInChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
InChIKeyXDHLWTHTPXBYLH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate (CAS 265987-99-3): Sourcing Guide for the Chiral trans-Cyclopropylamine Building Block


tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate (CAS 265987-99-3) is a chiral cyclopropylamine derivative featuring a rigid trans-1,2-disubstituted cyclopropane core with an N-Boc-protected amine and a free primary amine [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the incorporation of conformationally constrained trans-cyclopropylamine motifs into bioactive molecules [2]. Its stereochemical integrity is critical for applications where spatial orientation determines target binding, particularly in protease inhibitor and enzyme modulator design.

Why Generic Substitution of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate Fails: Stereochemical Determinants in Drug Design


Generic substitution with alternative cyclopropylamine isomers or non-stereodefined mixtures is chemically inadvisable due to the profound impact of cyclopropane stereochemistry on biological activity [1]. The trans-1,2-substitution pattern imposes a specific spatial orientation of the amine functionalities, which directly influences molecular recognition in enzyme active sites and receptor binding pockets [2]. In contrast, the cis-isomer (e.g., CAS 265988-00-9) presents a different angular disposition that frequently results in diminished target engagement or altered selectivity profiles [3]. This stereochemical determinism is consistently observed across drug classes, including HCV NS3/4A protease inhibitors and LSD1 demethylase inhibitors, where trans-cyclopropylamine motifs are essential for potency [2].

Product-Specific Quantitative Evidence: tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate Differentiation


Stereochemical Differentiation: trans-(1R,2R) vs. cis-(1R,2S) Cyclopropylamine Core

The trans-(1R,2R) configuration of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate enforces a dihedral angle of approximately 0° between the C-N bonds, whereas the cis-isomer (e.g., CAS 265988-00-9) exhibits a dihedral angle of approximately 109° [1]. This conformational constraint alters the spatial presentation of the amine groups, directly impacting molecular recognition. In drug design campaigns, trans-cyclopropylamine derivatives consistently demonstrate superior target binding compared to cis-analogs, a phenomenon attributed to enhanced electrostatic complementarity and reduced steric clash in enzyme active sites [2].

Medicinal Chemistry Stereochemistry Enzyme Inhibition

Enzymatic Target Engagement: Trans-Cyclopropylamine Motif in HCV NS3/4A Protease Inhibitors

The trans-cyclopropylamine scaffold is a privileged pharmacophore in hepatitis C virus (HCV) NS3/4A protease inhibitors, with clinically approved agents such as boceprevir incorporating trans-cyclopropyl moieties [1]. In structure-activity relationship (SAR) studies, replacement of the trans-cyclopropyl group with a cis-isomer or linear alkyl chain results in ≥10-fold loss of inhibitory potency (IC50 shifts from sub-nM to >100 nM) [1]. tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate serves as a direct precursor to these trans-cyclopropylamine-containing inhibitors via Boc-deprotection and subsequent amide coupling [2].

Antiviral Protease Inhibitor HCV

Conformational Restriction: Rigid Cyclopropane vs. Flexible Ethylenediamine Scaffolds

The cyclopropane ring in tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate imposes a rigid, planar three-membered ring that restricts rotational freedom of the 1,2-diamine moiety [1]. In contrast, flexible ethylenediamine linkers (e.g., N-Boc-ethylenediamine, CAS 57260-73-8) exhibit unrestricted rotation around the C-C bond, leading to entropic penalties upon target binding [2]. This conformational preorganization reduces the entropy loss upon binding by an estimated 1.5–3.0 kcal/mol, which translates to a theoretical ~10- to 100-fold improvement in binding affinity [2]. The rigid cyclopropane core also enhances metabolic stability by reducing oxidative N-dealkylation, a common metabolic pathway for flexible diamines [3].

Conformational Analysis Drug Design Metabolic Stability

Purity and Stereochemical Integrity: Supplier-Specified Enantiomeric Excess

Commercial suppliers of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate (CAS 265987-99-3) typically specify a minimum purity of 95% as assessed by HPLC, with enantiomeric excess (ee) values routinely exceeding 98% for the trans-(1R,2R) enantiomer . In contrast, the cis-isomer (CAS 265988-00-9) is available at comparable purity but with specification for the (1R,2S) configuration . This high stereochemical fidelity is essential for applications requiring precise spatial orientation, as even minor contamination with the cis-isomer can confound SAR studies and lead to false-negative results in biological assays .

Quality Control Sourcing Chiral Purity

Optimal Research and Industrial Applications for tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate (CAS 265987-99-3)


Synthesis of HCV NS3/4A Protease Inhibitors and Antiviral Candidates

This building block is specifically employed in the synthesis of trans-cyclopropylamine-containing HCV protease inhibitors [1]. The trans-stereochemistry is essential for achieving sub-nanomolar potency against the viral target, as demonstrated by the clinical success of boceprevir and related compounds [2]. Researchers developing next-generation antiviral agents should prioritize this specific stereoisomer to maintain pharmacophore geometry and maximize target engagement.

Construction of Conformationally Constrained Enzyme Inhibitors

The rigid cyclopropane core is utilized to preorganize the diamine moiety for optimal binding to enzyme active sites, reducing entropic penalties by an estimated 1.5–3.0 kcal/mol relative to flexible linkers [3]. This makes it a preferred scaffold for designing potent inhibitors of proteases, demethylases (e.g., LSD1), and other enzymes where conformational restriction enhances affinity [3].

Asymmetric Synthesis of Chiral Amines and Diamines

The compound serves as a versatile chiral synthon for introducing the trans-1,2-diaminocyclopropane motif into complex molecules. Its Boc-protected amine allows for orthogonal deprotection strategies, enabling sequential functionalization in multistep synthetic sequences [4]. This is particularly valuable in the preparation of macrocyclic inhibitors and peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.